N-(2-aminophenyl)-N'-phenylurea
Description
Contextualization within Modern Urea (B33335) Chemistry
Urea and its derivatives are a cornerstone of modern organic and medicinal chemistry, prized for their diverse pharmacological activities and synthetic versatility. iglobaljournal.com Phenylurea compounds, in particular, are prominent in drug discovery, with many exhibiting activities such as antihyperglycemic, antimicrobial, and anticancer properties. iglobaljournal.comnih.gov These compounds often act as targeted inhibitors for enzymes like kinases and have been investigated for their role in modulating cellular signaling pathways. nih.gov
N-(2-aminophenyl)-N'-phenylurea fits within this context as a key intermediate and a standalone molecule for research. Its structure allows for further chemical modifications, enabling the synthesis of a wide array of derivatives with potentially enhanced biological activities or material properties. The presence of the amino group on one of the phenyl rings offers a reactive site for the introduction of various functional groups, making it a valuable building block in the construction of more complex molecular architectures.
Structural Significance of the this compound Framework
The molecular architecture of this compound is fundamental to its chemical behavior and potential applications. The central urea moiety (–NH–CO–NH–) is a rigid and planar unit capable of acting as both a hydrogen bond donor and acceptor. This feature is crucial for its interaction with biological targets, such as the active sites of enzymes, where it can form stable intermolecular hydrogen bonds.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 57709-64-5 |
| Molecular Formula | C₁₃H₁₃N₃O |
| Molecular Weight | 227.26 g/mol |
| Melting Point | 189 °C |
| Appearance | Not specified, likely a solid |
| Solubility | Not specified |
This table contains data for this compound sourced from commercial supplier information. biosynth.com
Overview of Key Academic Research Directions on this compound
While specific research exclusively focused on this compound is limited in publicly accessible literature, the broader class of phenylurea derivatives, for which it is a key precursor, is the subject of intense academic investigation. The primary research directions involving this structural motif are in medicinal chemistry and materials science.
In medicinal chemistry, phenylurea derivatives are being explored as:
Enzyme Inhibitors: The phenylurea scaffold is a common feature in a variety of enzyme inhibitors. For instance, derivatives are being investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.
Antimicrobial Agents: Research has shown that metal complexes of substituted phenylureas exhibit significant antibacterial and antifungal activity. nih.gov The N-(2-aminophenyl) moiety provides a potential coordination site for metal ions, suggesting a promising avenue for the development of new antimicrobial agents.
Antihyperglycemic Agents: Phenylurea derivatives have a long history in the development of drugs for diabetes. Research continues into new derivatives with improved efficacy and safety profiles. iglobaljournal.com
In the realm of materials science, the ability of the urea group to form strong hydrogen bonds makes this compound and its derivatives interesting candidates for the development of supramolecular polymers and functional organic materials. The amino group also allows for its incorporation into larger polymer chains, potentially imparting specific recognition or catalytic properties.
Representative Synthesis of Unsymmetrical Diaryl Ureas
The synthesis of this compound, being an unsymmetrical diaryl urea, can be approached through several established synthetic routes. While a specific, detailed experimental procedure for this exact compound is not widely published, the general methods for synthesizing analogous compounds are well-documented. A common and effective strategy involves the reaction of an amine with an isocyanate. In the case of this compound, this would involve the reaction of o-phenylenediamine (B120857) with phenyl isocyanate.
An alternative and often high-yielding method is the carbonylation of an amine using a phosgene (B1210022) equivalent, such as triphosgene, to generate an in-situ isocyanate, which then reacts with another amine. mdpi.com
Properties
IUPAC Name |
1-(2-aminophenyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,14H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAKVLZLSFROSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403261 | |
| Record name | N-(2-aminophenyl)-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57709-64-5 | |
| Record name | N-(2-aminophenyl)-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 2 Aminophenyl N Phenylurea
Established Synthetic Pathways to N-(2-aminophenyl)-N'-phenylurea
The formation of the this compound structure relies on fundamental reactions that create the urea (B33335) linkage between an aminophenyl group and a phenyl group.
Classic Condensation Reactions for this compound Synthesis
The most traditional and straightforward method for synthesizing N,N'-disubstituted ureas, including this compound, is through the reaction of an amine with an isocyanate. nih.gov In this case, the reaction would involve o-phenylenediamine (B120857) and phenyl isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate, leading to the formation of the urea derivative.
Another classic approach involves the reaction of an amine with phosgene (B1210022) or a phosgene equivalent. nih.gov The amine reacts to form an isocyanate in situ, which then reacts with a second amine to produce the urea. nih.gov While effective, this method often requires harsh conditions and the use of toxic reagents like phosgene. nih.govgoogle.com
A common laboratory-scale synthesis involves heating a mixture of an aniline (B41778), such as aniline itself, with urea. iglobaljournal.com This method can also be applied to substituted anilines. For instance, the reaction of aniline and urea with hydrochloric acid and glacial acetic acid upon heating yields phenylurea. iglobaljournal.com This reaction proceeds through the formation of an equilibrium mixture of urea and ammonium (B1175870) cyanate (B1221674) in a boiling solution; the ammonium cyanate then reacts with aniline hydrochloride to form phenylurea. orgsyn.org
| Reagents | Product | Conditions |
| o-Phenylenediamine, Phenyl isocyanate | This compound | Varies |
| Aniline, Urea | Phenylurea | Reflux with HCl and glacial acetic acid |
| Aniline hydrochloride, Potassium cyanate | Phenylurea | Aqueous solution |
Urea Formation Mechanisms Utilizing Aminophenyl and Phenyl Moieties
The fundamental mechanism for urea formation is the nucleophilic addition of an amine to an isocyanate. The isocyanate, which can be generated from various starting materials, serves as a key intermediate. nih.gov
One of the most utilized methods for generating isocyanates is the Curtius rearrangement, where an acyl azide (B81097) is thermally or photochemically converted into an isocyanate with the loss of nitrogen gas. nih.gov Similarly, the Hofmann rearrangement of primary amides with a suitable reagent like phenyliodine diacetate in the presence of an ammonia (B1221849) source can generate an isocyanate intermediate in situ, which then reacts to form the urea. organic-chemistry.org
Catalytic methods have also been developed for urea synthesis. For example, the palladium-catalyzed carbonylation of azides in the presence of amines offers a route to unsymmetrical ureas. organic-chemistry.org This method is advantageous as it produces nitrogen gas as the only byproduct. organic-chemistry.org Furthermore, transition metal catalysts, including palladium, cobalt, nickel, ruthenium, manganese, and gold, have been employed in the oxidative carbonylation of amines with carbon monoxide to produce ureas. nih.gov
A milder approach involves the use of carbamates as intermediates. For instance, phenyl carbamates, when treated with an amine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature, can produce ureas in high yields. google.com This method avoids the use of toxic reagents and harsh conditions. google.com
Advanced Synthetic Strategies for this compound Derivatives
The this compound scaffold is a valuable precursor for synthesizing a variety of more complex molecules, particularly heterocyclic compounds.
Cyclization Reactions Involving this compound Subunits
The presence of the ortho-amino group in this compound provides a reactive site for intramolecular cyclization reactions. For example, derivatives of this compound can undergo cyclization to form various heterocyclic systems. One notable example is the intramolecular cyclization of N-phenyl-N'-(2-chloroethyl)ureas, which leads to the formation of N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov This cyclization can occur spontaneously in cell culture medium. nih.gov
Another important cyclization pathway is the oxidative cyclization of related structures. For instance, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can undergo a 5-exo-trig cyclization in the presence of a base and an oxidant to yield indolin-3-one derivatives. nih.gov
Regioselective Functionalization of this compound
Regioselective functionalization allows for the specific modification of a particular position on the this compound molecule. This is crucial for creating a diverse range of analogues with specific properties. While direct regioselective functionalization of this compound is not extensively detailed in the provided context, the principles of regioselectivity in related systems can be applied.
For instance, in the functionalization of quinoline (B57606) N-oxides, transition metal catalysis, particularly with palladium and copper, has been shown to be highly effective for C-H activation at specific positions. mdpi.com A similar strategy could potentially be employed to functionalize the aromatic rings of this compound. For example, a directing group could be temporarily installed to guide a metal catalyst to a specific C-H bond for subsequent reaction.
Catalytic and Non-Catalytic Approaches to this compound Analogues
The synthesis of analogues of this compound can be achieved through both catalytic and non-catalytic methods.
Catalytic Approaches:
Palladium-catalyzed cross-coupling reactions are a powerful tool for creating C-N bonds and could be used to synthesize a wide array of this compound analogues. For example, the Pd/C-catalyzed carbonylation of various azides with different amines allows for the synthesis of a diverse library of unsymmetrical ureas. organic-chemistry.org Copper-catalyzed reactions, such as the carbamoylation of quinoline N-oxides with hydrazinecarboxamides, also demonstrate the potential of transition metal catalysis in forming urea-like linkages. mdpi.com
Non-Catalytic Approaches:
Non-catalytic methods often rely on the inherent reactivity of the starting materials. A one-pot reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source provides a direct, non-catalytic route to N-substituted ureas via a Hofmann rearrangement. organic-chemistry.org Another versatile method involves the use of a triphenylphosphine/trichloroisocyanuric acid system to synthesize ureas from amines and carbamic acids, which are generated in situ from amines and carbon dioxide. researchgate.net This method is efficient for producing a wide range of symmetrical and unsymmetrical ureas under mild conditions. researchgate.net Furthermore, the reaction of N-chloroacetyl phenylurea with various substituted phenols in the presence of anhydrous potassium carbonate provides a straightforward, non-catalytic route to N-phenyl-N'-(substituted) phenoxy acetyl urea derivatives. iglobaljournal.com
| Approach | Method | Key Features |
| Catalytic | Pd/C-catalyzed carbonylation of azides | Forms unsymmetrical ureas with N2 as the only byproduct. organic-chemistry.org |
| Catalytic | Cu-catalyzed carbamoylation | Effective for forming urea-like linkages. mdpi.com |
| Non-Catalytic | Hofmann rearrangement of primary amides | Direct route to N-substituted ureas. organic-chemistry.org |
| Non-Catalytic | Triphenylphosphine/trichloroisocyanuric acid system | Mild conditions, high yields for various ureas. researchgate.net |
| Non-Catalytic | Reaction of N-chloroacetyl phenylurea with phenols | Straightforward synthesis of phenoxy acetyl urea derivatives. iglobaljournal.com |
Mechanistic Investigations of this compound Formation and Reactivity
The formation and subsequent chemical transformations of this compound are governed by fundamental reaction mechanisms common in organic chemistry. Understanding these pathways is crucial for optimizing synthetic protocols and predicting the reactivity of this versatile molecule. This section delves into the mechanistic details of its formation and the potential for intramolecular rearrangements, drawing parallels with well-studied related systems.
Elucidation of Reaction Mechanisms (e.g., Smiles Rearrangements in Related Systems)
The principal route to this compound involves the nucleophilic addition of an amine to an isocyanate. Specifically, the reaction between ortho-phenylenediamine and phenyl isocyanate serves as a direct method for its synthesis. The mechanism of this reaction is analogous to the general formation of ureas from amines and isocyanates. The reaction is initiated by the nucleophilic attack of one of the amino groups of ortho-phenylenediamine on the electrophilic carbonyl carbon of phenyl isocyanate. This step results in the formation of a zwitterionic tetrahedral intermediate. Subsequently, a proton transfer from the nitrogen of the aminophenyl group to the nitrogen of the phenyl isocyanate moiety occurs, leading to the final urea product. The reaction is typically rapid and exothermic. umn.edu
While the direct synthesis from ortho-phenylenediamine and phenyl isocyanate is straightforward, the broader context of diaryl urea chemistry includes intriguing intramolecular rearrangements, such as the Smiles rearrangement. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from one heteroatom to another. nih.gov In its classical form, an activated aryl system is required, typically bearing electron-withdrawing groups ortho or para to the point of substitution. nih.gov
In systems related to this compound, particularly in the synthesis of diarylamines from sulfinamides, a Smiles-type rearrangement has been observed as a key step. tue.nl This transformation proceeds under mild, metal-free conditions and is particularly useful for constructing sterically hindered diarylamines. tue.nl Although not a direct pathway to this compound itself, the principles of the Smiles rearrangement are relevant to the potential reactivity of this compound and its derivatives, especially under basic conditions where the urea nitrogen could act as a nucleophile.
A generalized scheme for a Smiles rearrangement in a related urea system could be envisioned where, under appropriate conditions, the aminophenyl group acts as the nucleophile, attacking the phenyl ring attached to the other nitrogen, leading to a spirocyclic intermediate. However, for this compound, this would require activation of the phenyl ring and is not a commonly reported transformation for this specific compound.
Characterization of Intermediates in this compound Synthesis
The direct synthesis of this compound from ortho-phenylenediamine and phenyl isocyanate is generally a fast and efficient reaction, making the isolation and characterization of intermediates challenging. The primary intermediate in this reaction is the transient zwitterionic tetrahedral species formed upon the initial nucleophilic attack. Due to its short lifetime, its characterization typically relies on indirect evidence and computational modeling rather than direct spectroscopic observation.
In related synthetic procedures for ureas and similar compounds, intermediates are more readily characterized. For instance, in the synthesis of ureas from amines and phosgene or its equivalents, isocyanates are key intermediates. asianpubs.org These can be isolated or generated in situ and their presence confirmed by spectroscopic methods such as infrared (IR) spectroscopy, where they exhibit a characteristic strong absorption band around 2250–2275 cm⁻¹. asianpubs.org
Furthermore, in reactions involving o-phenylenediamine, cyclization reactions can occur. For instance, the reaction of o-phenylenediamine with certain reagents can lead to benzimidazole (B57391) derivatives. researcher.life While this compound is stable under normal conditions, under forcing conditions such as high temperature or in the presence of certain catalysts, it could potentially undergo intramolecular cyclization to form 1-phenyl-1,3-dihydro-2H-benzimidazol-2-one, with the elimination of ammonia. In such a transformation, the initial urea would itself be the precursor to a subsequent intermediate leading to the cyclized product.
The table below summarizes the key species involved in the synthesis and potential reactivity of this compound.
| Compound Name | Role in Reaction | Method of Characterization |
| o-Phenylenediamine | Reactant | Standard spectroscopic methods (NMR, IR, MS) |
| Phenyl isocyanate | Reactant | Standard spectroscopic methods (NMR, IR, MS) |
| Zwitterionic tetrahedral intermediate | Reaction Intermediate | Primarily computational modeling; difficult to observe directly |
| This compound | Product | Standard spectroscopic methods (NMR, IR, MS), X-ray crystallography |
| Spirocyclic intermediate (hypothetical) | Potential Smiles Rearrangement Intermediate | Primarily theoretical; may be trapped in related systems |
| 1-Phenyl-1,3-dihydro-2H-benzimidazol-2-one | Potential Cyclization Product | Standard spectroscopic methods (NMR, IR, MS) |
Structural Elucidation and Crystallographic Analysis of N 2 Aminophenyl N Phenylurea
Single-Crystal X-ray Diffraction Studies of N-(2-aminophenyl)-N'-phenylurea and its Analogues
However, studies on analogous diarylurea compounds provide some insights into the potential structural characteristics of this compound.
Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonding is a defining feature of urea (B33335) derivatives, governing their association in both solution and the solid state. rsc.org In this compound, several potential hydrogen bond donors (the two N-H groups of the urea moiety and the N-H of the amino group) and acceptors (the carbonyl oxygen and the nitrogen atoms) are present.
A key feature anticipated in the structure of this compound is the potential for intramolecular hydrogen bonding between the ortho-amino group and the adjacent urea N-H proton or the carbonyl oxygen. psu.edursc.orgnih.gov This type of interaction can significantly influence the planarity of the molecule and its packing in the crystal lattice. Intermolecularly, urea derivatives are known to form robust hydrogen-bonded chains and tapes, with the N-H---O=C hydrogen bond being a particularly prevalent and strong interaction that directs the supramolecular assembly. rsc.org
Supramolecular Assembly and Crystal Packing Motifs
The crystal packing of urea derivatives is dominated by hydrogen bonding, leading to the formation of well-defined supramolecular motifs. nih.gov The specific arrangement of molecules in the crystal lattice of this compound would be a direct consequence of its hydrogen bonding capabilities. Without experimental crystallographic data, one can only speculate on the likely packing motifs based on related structures. It is plausible that the molecules would assemble into chains or sheets stabilized by intermolecular N-H---O and N-H---N hydrogen bonds.
Polymorphism and Twinning Phenomena in this compound Derivatives
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including diaryl ureas. nih.gov The different polymorphs can exhibit distinct physical properties. Twinning, the intergrowth of two or more crystals in a symmetrical manner, is also a possibility. A study on diarylurea-DMSO complexes investigated the potential for polymorphic transformations. nih.gov However, without any crystallographic studies on this compound, it is unknown whether this compound exhibits polymorphism or twinning.
Advanced Spectroscopic Characterization Techniques for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. 1H and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
While specific NMR data for this compound is not available in the surveyed literature, data for the parent compound, phenylurea, can provide a basis for prediction. In the 1H NMR spectrum of phenylurea in DMSO-d₆, characteristic signals for the aromatic protons and the NH protons are observed. chemicalbook.com For this compound, one would expect to see distinct signals for the protons of the two different phenyl rings, as well as signals for the NH protons of the urea and the amino group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.
Similarly, the 13C NMR spectrum would show distinct resonances for the carbon atoms of the two phenyl rings and the carbonyl carbon of the urea group. The chemical shift of the carbonyl carbon is particularly sensitive to the electronic environment and hydrogen bonding.
A detailed analysis of the 1H and 13C NMR spectra of this compound, once obtained, would be crucial for confirming its chemical structure and providing insights into its solution-state conformation. Two-dimensional NMR techniques, such as COSY and HMBC, would be instrumental in assigning the specific proton and carbon signals unequivocally. psu.edu
Table 1: Predicted and Representative NMR Data
Since experimental data for this compound is unavailable, the following table presents data for the related compound, phenylurea, to provide a general reference.
| Compound | Nucleus | Solvent | Chemical Shift (ppm) |
| Phenylurea | ¹H | DMSO-d₆ | 8.53 (s, 1H, NH), 7.41 (d, 2H), 7.22 (t, 2H), 6.90 (t, 1H), 5.88 (s, 2H, NH₂) chemicalbook.com |
| Phenylurea | ¹³C | DMSO-d₆ | ~155 (C=O), ~140-118 (Aromatic C) |
Note: The chemical shifts for phenylurea are taken from existing literature and are for illustrative purposes only. The actual shifts for this compound will differ due to the presence of the 2-aminophenyl group.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. The analysis of the vibrational spectra of this compound allows for the characterization of its key structural components, including the amine (NH2), amide (N-H), carbonyl (C=O), and phenyl groups. While specific experimental spectra for this compound are not extensively documented in the provided search results, data from studies on the parent compound, phenylurea, offer significant insights into the expected vibrational modes. orientjchem.orgamanote.com
The N-H stretching vibrations of the urea and amine moieties are expected to appear as distinct bands in the high-frequency region of the IR spectrum. For phenylurea, the NH stretching band is observed at 3439 cm⁻¹ in the IR spectrum. orientjchem.org The NH2 group's asymmetric and symmetric stretching vibrations typically occur in the 3500-3300 cm⁻¹ range. The scissoring vibration of the NH2 group is anticipated around 1650-1616 cm⁻¹. orientjchem.org
The carbonyl (C=O) stretching vibration is a prominent feature in the IR spectrum of urea derivatives, typically appearing as a strong absorption band. In phenylurea, the C=O stretch is observed at 1655 cm⁻¹ in the IR and 1658 cm⁻¹ in the Raman spectrum. orientjchem.org The position of this band can be influenced by hydrogen bonding.
The phenyl rings contribute to several characteristic bands. The C-H stretching modes of the phenyl groups are expected above 3000 cm⁻¹. orientjchem.org For phenylurea, these are observed at 3035 cm⁻¹ in the IR and 3072 cm⁻¹ in the Raman spectrum. orientjchem.org Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.
The C-N stretching vibrations are also key to the characterization of the urea linkage. In phenylurea, bands observed at 1255 cm⁻¹ (IR) and 1290, 1256 cm⁻¹ (Raman) are assigned to this mode. orientjchem.org
Table 1: Characteristic Vibrational Frequencies for Functional Groups in Phenylurea Derivatives (Data based on studies of phenylurea and related compounds)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H (Urea) | Stretching | ~3439 | IR |
| N-H (Amine) | Stretching | 3500-3300 | IR |
| N-H (Amine) | Scissoring | ~1616 | IR |
| C=O (Urea) | Stretching | ~1655 | IR |
| C=O (Urea) | Stretching | ~1658 | Raman |
| Phenyl C-H | Stretching | >3000 | IR, Raman |
| C-N (Urea) | Stretching | 1255-1290 | IR, Raman |
Electronic Spectroscopy (Ultraviolet-Visible) for Chromophore Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically identifying the chromophores present. The chromophoric system of this compound is composed of the two phenyl rings and the urea moiety, which contains non-bonding electrons on the oxygen and nitrogen atoms and a π-system in the carbonyl group.
The expected electronic transitions for this compound are primarily π → π* and n → π* transitions.
π → π Transitions:* These transitions arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The phenyl rings are the principal contributors to these strong absorptions. Substituted benzenes typically show two absorption bands in the UV region, the E2-band (around 200 nm) and the B-band (around 255 nm). The presence of the amino and urea substituents on the phenyl rings is expected to cause a bathochromic shift (shift to longer wavelengths) of these bands due to the extension of the conjugated system.
n → π Transitions:* These weaker transitions involve the promotion of a non-bonding electron (from the nitrogen and oxygen atoms of the urea group) to a π* antibonding orbital of the carbonyl group. These absorptions typically occur at longer wavelengths than the π → π* transitions.
Studies on related compounds, such as thiosemicarbazide (B42300) anion chemosensors, show significant changes in their UV-visible absorption spectra upon interaction with other molecules, indicating the sensitivity of the electronic environment of the urea/thiourea (B124793) core. rsc.org For this compound, the absorption maxima would be influenced by the solvent polarity and pH due to potential hydrogen bonding and protonation/deprotonation events. While specific λmax values for this compound are not detailed in the provided search results, the analysis of its structure suggests characteristic absorptions in the UV region that are indicative of its aromatic and urea functionalities.
Table 2: Expected Electronic Transitions for this compound
| Chromophore | Transition Type | Expected Absorption Region |
| Phenyl Rings | π → π | ~200-280 nm |
| Carbonyl Group (C=O) | n → π | >280 nm |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a definitive technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. The chemical formula for this compound is C13H13N3O, which corresponds to a molecular weight of 227.26 g/mol . sigmaaldrich.combiosynth.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 227.
The fragmentation of this compound under electron ionization (EI) is expected to proceed through cleavages at the weakest bonds, primarily the C-N bonds of the urea linkage. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecule's structure.
Key expected fragmentation pathways include:
Cleavage of the N-C(O) bond: This can occur on either side of the carbonyl group, leading to the formation of several characteristic fragment ions.
Cleavage to lose the phenylamino (B1219803) radical (•NHC6H5) would result in a fragment at m/z 135, corresponding to the [C6H4(NH2)NCO]⁺ ion.
Cleavage to lose the aminophenylamino radical (•NHC6H4NH2) would yield a fragment at m/z 119, corresponding to the [C6H5NCO]⁺ ion (phenyl isocyanate).
Formation of aniline (B41778) and aminophenyl fragments:
The formation of the phenylaminyl ion [C6H5NH]⁺ or the aniline ion [C6H5NH2]⁺ would result in a peak at m/z 92 or 93, respectively.
The formation of the aminophenyl ion [NH2C6H4]⁺ would result in a peak at m/z 92.
Loss of CO: The molecular ion could lose a molecule of carbon monoxide to form a radical ion at m/z 199.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula |
| 227 | [M]⁺ (Molecular Ion) | [C13H13N3O]⁺ |
| 135 | [H2NC6H4NCO]⁺ | [C7H6N2O]⁺ |
| 119 | [C6H5NCO]⁺ | [C7H5NO]⁺ |
| 93 | [C6H5NH2]⁺ | [C6H7N]⁺ |
| 92 | [C6H5NH]⁺ or [NH2C6H4]⁺ | [C6H6N]⁺ |
Computational and Theoretical Investigations of N 2 Aminophenyl N Phenylurea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of N-(2-aminophenyl)-N'-phenylurea from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) Studies on this compound
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like this compound, DFT studies would typically be employed to optimize the molecular geometry, calculate electronic properties, and predict spectroscopic behavior.
A standard approach would involve using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-31G(d,p) or a more extensive basis set like 6-311++G(d,p) to account for polarization and diffuse functions, which are important for describing the non-covalent interactions and the electronic distribution in the phenyl rings and urea (B33335) linkage.
Ab Initio Methods in Electronic Structure Determination
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory, offer a systematically improvable and often more rigorous approach to calculating electronic structure, albeit at a higher computational expense.
For this compound, an initial geometry optimization might be performed at the HF level, followed by more accurate single-point energy calculations using MP2 or CCSD(T) to refine the energetics of different conformations. While full geometry optimization at these higher levels can be demanding for a molecule of this size, they provide benchmark data against which DFT results can be validated. nih.govnih.gov These methods are crucial for accurately describing dispersion interactions, which play a significant role in the conformational preferences of diaryl systems.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)
Frontier Molecular Orbital (FMO) analysis is a key component of understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, particularly involving the nitrogen lone pair of the amino group. The LUMO is likely to be distributed across the urea moiety and the phenyl rings, acting as the primary electron acceptor site.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily excited. researchgate.net DFT calculations are the standard method for computing these orbital energies and visualizing their spatial distribution.
Table 1: Representative Frontier Molecular Orbital Data for a Generic Diarylurea Derivative
| Parameter | Value (eV) | Description |
| EHOMO | -5.50 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.30 | Energy difference between HOMO and LUMO |
Note: The values in this table are illustrative for a typical diarylurea and are not specific experimental or calculated data for this compound.
Prediction of Vibrational Frequencies and Spectroscopic Parameters
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix), one can predict the vibrational frequencies and their corresponding normal modes. atomistica.onlineopenmopac.net
For this compound, DFT calculations (e.g., using the B3LYP functional) would predict characteristic vibrational modes. These would include N-H stretching frequencies for the amino and urea groups, C=O stretching of the urea, and various C-N stretching and bending modes, as well as aromatic C-H and C=C vibrations. Comparing the calculated frequencies (often scaled by an empirical factor to account for anharmonicity and method limitations) with experimental spectra helps to confirm the molecular structure and assign spectral features. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Phenylurea System
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
| Amino (NH2) | Symmetric Stretch | ~3400 |
| Amino (NH2) | Asymmetric Stretch | ~3500 |
| Urea (N-H) | Stretch | ~3350 |
| Urea (C=O) | Stretch | ~1650 |
| Phenyl (C=C) | Stretch | ~1600, ~1500 |
Note: These are typical frequency ranges and are not specific calculated values for this compound.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to explore the conformational landscape and dynamic behavior of molecules.
Conformational Analysis and Potential Energy Surfaces
This is typically done by systematically rotating the rotatable bonds (e.g., the C-N bonds connecting the phenyl rings to the urea) and calculating the energy at each step to generate a potential energy surface (PES). researchgate.net The minima on this surface correspond to stable conformers. Due to the presence of the ortho-amino group, intramolecular hydrogen bonding between one of the urea N-H protons and the amino nitrogen is a plausible stabilizing interaction that would significantly influence the preferred conformation. Studies on similar N,N'-diaryl ureas have shown that both cis and trans conformations relative to the urea C=O bond are possible, with their relative stability influenced by steric and electronic effects of the substituents. researchgate.net Computational methods, from semi-empirical to high-level ab initio, can be used to map out the PES and determine the relative energies and rotational barriers between different conformers. researchgate.netchemrxiv.org
Exploration of Noncovalent Interactions (e.g., Hydrogen Bonds, Pi-Stacking)
Computational studies are instrumental in elucidating the noncovalent interactions that govern the supramolecular assembly and crystal packing of this compound. These interactions, though weaker than covalent bonds, are crucial in determining the compound's physical properties and polymorphism.
Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (-NH2 and -NH- groups) and acceptors (C=O and -NH- groups), leading to a rich variety of potential intramolecular and intermolecular hydrogen bonding networks. Computational models can predict the geometry and strength of these bonds. For instance, intramolecular hydrogen bonds can form between the amino group (-NH2) on the 2-position of the phenyl ring and the urea moiety, influencing the planarity and conformation of the molecule. Intermolecular hydrogen bonds are expected to play a significant role in the crystal lattice, forming chains or sheets of molecules. researchgate.net These interactions are critical for the stability of the resulting three-dimensional structure. researchgate.net
The following table summarizes the types of noncovalent interactions anticipated in this compound and the computational methods used to study them.
| Interaction Type | Potential Participating Groups | Computational Investigation Methods | Expected Significance in Crystal Packing |
| Hydrogen Bonding | -NH2, -NH-, C=O | Density Functional Theory (DFT), Atoms in Molecules (AIM) | High |
| Pi-Stacking | Phenyl rings | DFT with dispersion correction (DFT-D), Symmetry-Adapted Perturbation Theory (SAPT) | Moderate to High |
| Van der Waals Forces | Entire molecule | DFT-D, Molecular Mechanics (MM) | High |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to investigate the reaction mechanisms involving this compound, both in its synthesis and its subsequent reactions. nih.gov By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy pathways, locate transition states, and calculate activation energies.
Synthesis: The synthesis of this compound typically involves the reaction of o-phenylenediamine (B120857) with phenyl isocyanate. Computational studies can model this reaction to elucidate the stepwise mechanism, including the formation of intermediates and the structure of the transition state for the nucleophilic attack of the amino group on the isocyanate.
Reactivity: The presence of multiple functional groups makes this compound a versatile precursor for the synthesis of other compounds, such as heterocyclic structures. For example, intramolecular cyclization reactions can be investigated computationally to predict the feasibility and regioselectivity of ring closure. The table below outlines a hypothetical reaction and the insights that can be gained from computational studies.
| Reaction | Reactants | Product | Computational Insights |
| Intramolecular Cyclization | This compound | A benzimidazolone derivative | Reaction pathway, transition state geometry, activation energy barrier, reaction kinetics |
Advanced Theoretical Approaches
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to study the electronic excited states of molecules and predict their photophysical properties. rsc.orgmdpi.com For this compound, TD-DFT calculations can provide valuable insights into its absorption and emission characteristics.
Electronic Absorption Spectra: TD-DFT can be used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. scirp.org The nature of the electronic transitions, such as π→π* or n→π*, can be analyzed by examining the molecular orbitals involved in the excitation. scirp.org This allows for a detailed interpretation of the experimental spectrum.
Fluorescence Properties: By optimizing the geometry of the first excited state (S1), TD-DFT can be used to predict the fluorescence emission energy. The difference between the absorption and emission energies provides the Stokes shift. These calculations are crucial for understanding the molecule's potential as a fluorescent probe or material. The accuracy of TD-DFT predictions is dependent on the choice of the exchange-correlation functional and the basis set. mdpi.com
The following table summarizes the excited-state properties of this compound that can be investigated using TD-DFT.
| Property | Description | Computational Output |
| Absorption Maximum (λmax) | Wavelength of maximum light absorption | Vertical excitation energies, oscillator strengths |
| Emission Maximum (λem) | Wavelength of maximum light emission | Adiabatic excitation energy (from S1 optimized geometry) |
| Nature of Electronic Transitions | Type of orbitals involved in the excitation (e.g., π→π, n→π) | Molecular orbital contributions to the excited states |
| Singlet and Triplet Excited States | Energies and properties of different spin multiplicity excited states | Excitation energies for singlet and triplet states |
Solvation Models and Environmental Effects on this compound
The properties of this compound can be significantly influenced by its environment, particularly the solvent. ucl.ac.uk Computational solvation models are employed to simulate these effects and provide a more realistic description of the molecule's behavior in solution.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and spectroscopic properties.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically in a hybrid quantum mechanics/molecular mechanics (QM/MM) framework. The solute (this compound) is treated with a high level of theory (QM), while the surrounding solvent molecules are treated with a more approximate method (MM). This approach allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding phenomena like solvatochromism (the change in color with solvent polarity). ucl.ac.uk
The choice of solvation model depends on the specific property being investigated and the desired balance between accuracy and computational cost.
| Solvation Model | Description | Advantages | Limitations |
| Implicit (e.g., PCM) | Solvent is a continuous dielectric medium. | Computationally efficient, good for bulk solvent effects. | Does not account for specific solute-solvent interactions. |
| Explicit (e.g., QM/MM) | Individual solvent molecules are included. | Accurately models specific interactions like hydrogen bonds. | Computationally expensive, requires careful setup. |
Coordination Chemistry of N 2 Aminophenyl N Phenylurea As a Ligand
Principles of Ligand Design for N-(2-aminophenyl)-N'-phenylurea and its Derivatives
The design of ligands is a fundamental aspect of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. For this compound, its design as a ligand is predicated on the strategic placement of donor atoms and the interplay of steric and electronic factors.
Identification of Potential Donor Atoms and Sites
This compound possesses several potential donor atoms capable of coordinating with a metal center. These include the nitrogen atoms of the aminophenyl group, the nitrogen atoms of the urea (B33335) moiety, and the oxygen atom of the carbonyl group. researchgate.net The presence of both hard (oxygen) and soft (nitrogen) donor sites makes it a versatile ligand. researchgate.net
The primary coordination sites are typically the nitrogen atoms and the carbonyl oxygen. The aminophenyl nitrogen offers a potential chelation site in conjunction with one of the urea nitrogens or the carbonyl oxygen. The specific donor atoms involved in coordination depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. In related urea derivatives, coordination through the nitrogen atoms of the urea moiety has been observed. researchgate.net For instance, in complexes with 1-(2-aminophenyl)-3-(naphthalen-1-yl)urea, the amine moiety acts as a further binding group for metal ions. researchgate.net
Table 1: Potential Donor Atoms in this compound
| Donor Atom/Group | Type | Potential Role in Coordination |
|---|---|---|
| Amino (-NH2) Nitrogen | Soft | Can act as a primary or secondary coordination site, often involved in chelate ring formation. |
| Urea (-NH-CO-NH-) Nitrogens | Borderline | Can coordinate to metal centers, with the specific nitrogen involved depending on steric and electronic factors. |
| Carbonyl (=C=O) Oxygen | Hard | A common coordination site, particularly for hard metal ions, and can participate in bridging between metal centers. |
Influence of Steric and Electronic Factors on Coordination Behavior
The coordination behavior of this compound is significantly influenced by both steric and electronic factors. The phenyl groups attached to the urea backbone introduce steric bulk, which can affect the approach of the ligand to the metal center and influence the resulting geometry of the complex. rsc.org The relative orientation of these phenyl rings can either facilitate or hinder coordination.
Electronically, the aminophenyl group is an electron-donating substituent, which can enhance the electron density on the adjacent urea nitrogen, potentially increasing its basicity and coordination ability. researchgate.net Conversely, the phenyl group on the other side of the urea is less electron-donating. This electronic asymmetry can lead to preferential coordination through the nitrogen atom closer to the aminophenyl group. The nature of the metal ion also plays a crucial role; hard metal ions will preferentially coordinate to the hard oxygen donor of the carbonyl group, while softer metal ions may favor coordination with the softer nitrogen donors. researchgate.net The interplay of these factors ultimately determines the coordination mode and the stability of the resulting metal complex. nih.gov
Synthesis and Characterization of Metal Complexes Incorporating this compound Ligands
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
Determination of Coordination Modes and Geometries
Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the ligand. A shift in the stretching frequency of the C=O bond in the IR spectrum of the complex compared to the free ligand can indicate coordination through the carbonyl oxygen. zenodo.org Similarly, changes in the N-H stretching frequencies can suggest coordination involving the nitrogen atoms. zenodo.org In related phenylurea complexes, a lowering of the v(C=O) band is indicative of coordination through the oxygen atom. zenodo.org
Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the metal complexes, revealing the precise coordination geometry around the metal center and the bond lengths and angles. mdpi.com Common geometries observed for metal complexes with related ligands include octahedral, tetrahedral, and square planar configurations. researchgate.netzenodo.orgorientjchem.org For instance, studies on similar ligands have shown that the geometry around the metal ion can be distorted octahedral or square pyramidal. mdpi.com In some cases, the bulky substituents on the ligand can force the complex to adopt a twisted geometry, intermediate between square-planar and tetrahedral. rsc.org
Table 2: Spectroscopic and Analytical Techniques for Characterization
| Technique | Information Obtained |
|---|---|
| Infrared (IR) Spectroscopy | Identification of donor atoms involved in coordination by observing shifts in vibrational frequencies (e.g., C=O, N-H). |
| UV-Visible Spectroscopy | Information on the electronic transitions within the complex and the coordination geometry. |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the ligand's structure in solution and changes upon coordination. |
| Single-Crystal X-ray Diffraction | Definitive determination of the solid-state molecular structure, including bond lengths, bond angles, and coordination geometry. |
| Elemental Analysis | Determination of the elemental composition of the complex, confirming its stoichiometry. |
| Molar Conductivity Measurements | Indication of whether the complex is an electrolyte or non-electrolyte in solution. zenodo.org |
Stoichiometric Investigations of this compound-Metal Complexes
The stoichiometry of the metal complexes, i.e., the metal-to-ligand ratio, can be determined through methods such as elemental analysis and mole ratio method. researchgate.net The stoichiometry is influenced by the coordination number of the metal ion and the denticity of the ligand. This compound can act as a monodentate, bidentate, or even a bridging ligand, leading to various stoichiometries.
For example, if the ligand acts as a bidentate chelating agent, it can form complexes with a 1:1 or 1:2 metal-to-ligand ratio, depending on the coordination number of the metal. researchgate.net In some instances with similar ligands, a 1:1 metal-to-ligand stoichiometry is observed, while in others, a 1:2 ratio is found. nih.gov Solution studies of a related urea-based ligand showed the formation of a 1:1 complex with Zn²⁺, while solid-state isolation yielded a 2:1 ligand-to-metal stoichiometry. researchgate.net
Applications of this compound-based Metal Complexes in Chemical Systems
While specific applications for metal complexes of this compound are not extensively documented, the coordination chemistry of related compounds suggests several potential areas of application. The presence of both urea and aminophenyl functionalities opens up possibilities in catalysis, materials science, and biological systems.
Metal complexes containing urea and its derivatives have been explored for their catalytic activity. The ability of the ligand to stabilize different oxidation states of the metal and the potential for the urea moiety to participate in hydrogen bonding interactions could be beneficial in various catalytic transformations. For instance, metal complexes with N,N-donor ligands have been investigated for their catalytic potential. digitellinc.com
Furthermore, the structural diversity of the metal complexes, including the formation of coordination polymers, suggests potential applications in materials science, such as in the design of porous materials or luminescent sensors. mdpi.com The study of a fluorescent urea derivative for anion and metal ion sensing highlights this potential. researchgate.net In the biological realm, metal complexes of ligands containing urea or thiourea (B124793) moieties have been investigated for their antimicrobial and antifungal activities. orientjchem.orgnih.gov
Catalysis and Organometallic Transformations
The unique structural features of this compound, which include a bidentate chelate site through the urea nitrogens and the potential for the aminophenyl group to participate in coordination, make it a promising candidate for the development of novel catalysts. The formation of stable chelate rings with transition metals can influence the electronic and steric environment around the metal center, thereby tuning its catalytic activity.
While the broader class of phenylurea compounds has been utilized in various catalytic systems, specific research detailing the catalytic applications of this compound metal complexes is limited in the public domain. General principles of catalyst design suggest that complexes of this ligand with metals such as palladium, ruthenium, and copper could be active in a range of organometallic transformations. For instance, palladium complexes are well-known for their role in cross-coupling reactions, and the electronic properties imparted by the this compound ligand could potentially modulate the reactivity and selectivity of such processes. Similarly, ruthenium complexes are often employed in hydrogenation and transfer hydrogenation reactions.
However, a comprehensive investigation into the catalytic activity of this compound complexes, including detailed mechanistic studies and the exploration of their efficacy in various organic transformations, remains an open area for future research.
Anion and Metal Ion Sensing in Solution and Solid States
The urea moiety within this compound is a well-established functional group for anion recognition, primarily through the formation of hydrogen bonds with anionic species. The two N-H groups of the urea can act as a divergent hydrogen bond donor, creating a binding pocket for various anions. The aminophenyl group can also play a role in modulating the binding affinity and selectivity.
The process of anion sensing typically involves a measurable change in a physical property of the sensor molecule upon binding to the target anion. This can manifest as a colorimetric change, observable by the naked eye, or a change in the fluorescence properties of the molecule. While the fundamental principles of urea-based anion sensing are well-documented, specific studies detailing the application of this compound as a selective sensor for particular anions are not extensively reported. The design of a selective sensor would require careful consideration of the geometric and electronic complementarity between the ligand's binding site and the target anion.
In addition to anion sensing, the coordination capabilities of this compound make it a potential candidate for the development of metal ion sensors. Upon coordination to a metal ion, changes in the ligand's electronic structure can lead to alterations in its photophysical properties, forming the basis for fluorescent or colorimetric sensing. For example, coordination to a paramagnetic metal ion could lead to fluorescence quenching, while interaction with other metal ions might result in fluorescence enhancement or a shift in the emission wavelength. Research into the specific metal ion sensing capabilities of this compound, including its selectivity and sensitivity towards different metal ions, is an area that warrants further exploration.
Luminescent Properties of this compound Coordination Compounds
The development of luminescent materials is a vibrant area of research with applications in displays, lighting, and sensing. The luminescence of coordination compounds is highly dependent on the nature of both the metal ion and the organic ligand. The ligand can influence the energy of the excited states and the efficiency of radiative decay processes.
Coordination of this compound to metal ions, particularly those with d10 electron configurations such as zinc(II) and copper(I), has the potential to yield luminescent complexes. nih.govnih.govnih.govchemrxiv.orgmdpi.comrsc.orgnih.govrsc.org The ligand itself may possess intrinsic fluorescence, which can be modulated upon complexation. Alternatively, the coordination can create new emissive excited states, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) states.
Supramolecular Chemistry and Self Assembly of N 2 Aminophenyl N Phenylurea
Fundamentals of Urea (B33335) Derivative Self-Assembly
The self-assembly of urea derivatives is a cornerstone of supramolecular chemistry, where non-covalent interactions guide molecules to organize into stable, ordered aggregates. In the case of N-(2-aminophenyl)-N'-phenylurea, the urea functionality plays a pivotal role, acting as a robust and directional hydrogen-bonding unit.
Directed Assembly through Hydrogen Bonding in this compound
The primary driving force for the self-assembly of this compound is the extensive network of intermolecular hydrogen bonds. The urea group itself contains two N-H groups (hydrogen bond donors) and a carbonyl group (C=O, a hydrogen bond acceptor). This arrangement facilitates the formation of strong and highly directional N-H···O hydrogen bonds.
X-ray diffraction studies of related urea compounds reveal that the central urea moiety is crucial for establishing a three-dimensional supramolecular architecture. The protons of the urea linkage are key participants in these interactions, a fact that can be observed through spectroscopic methods like infrared spectroscopy, which shows characteristic vibrational modes for the nitrogen-hydrogen and carbonyl stretching that are influenced by hydrogen bonding. In a similar compound, 1-(3-aminophenyl)-3-phenylurea, the primary hydrogen bonding pattern involves N-H···O interactions that link molecules into chains.
The presence of the additional amino group (-NH2) on the phenyl ring introduces further possibilities for hydrogen bonding, contributing to the stability and complexity of the resulting crystalline structure. This extensive network of hydrogen bonds is a significant factor in the thermal stability and mechanical properties of the crystalline material.
Molecular Recognition and Host-Guest Interactions within Supramolecular Frameworks
Molecular recognition, the specific binding between two or more molecules through non-covalent interactions, is a key aspect of supramolecular chemistry. mdpi.com While specific host-guest studies involving this compound as the host are not extensively documented in the provided results, the principles of molecular recognition in urea-based systems are well-established. The directional nature of the hydrogen bonds in urea derivatives allows them to act as receptors for complementary guest molecules.
The field of molecularly imprinted polymers (MIPs) provides a clear example of this principle. In one study, a MIP was created using a different phenylurea derivative as a template, demonstrating high affinities and selectivities for other phenylurea herbicides. jlu.edu.cn This highlights the capacity of the phenylurea structure to form specific recognition sites. The study suggested that the recognition site is primarily located at the N' position of the phenylurea herbicides. jlu.edu.cn
Furthermore, the broader field of host-guest chemistry often utilizes macrocyclic hosts like cucurbiturils and pillararenes to encapsulate guest molecules. nih.govaalto.fi These studies underscore the importance of factors like cavity size, pH, and the chemical nature of substituents in governing host-guest recognition. nih.gov While this compound is not a macrocycle, the fundamental principles of complementary shape and electronic interactions that drive host-guest chemistry are also at play in its self-assembly and potential to interact with other molecules.
Formation of Supramolecular Architectures from this compound
The directed self-assembly of this compound leads to the formation of various well-defined supramolecular architectures, ranging from simple one-dimensional chains to more complex networks.
Development of One-Dimensional (1D) Supramolecular Chains and Columns
A common motif in the self-assembly of urea derivatives is the formation of one-dimensional (1D) chains or columns. This is typically achieved through a catemer motif, where molecules are linked head-to-tail by N-H···O hydrogen bonds involving the urea functionality. In the case of the related 1-(3-aminophenyl)-3-phenylurea, X-ray diffraction analysis has shown that the primary hydrogen bonding pattern links molecules into chains that run parallel to a crystallographic axis. This linear propagation of hydrogen bonds results in robust, tape-like or columnar structures. The stability of these 1D assemblies is a direct consequence of the cooperative nature of the hydrogen bonds.
Construction of Higher-Order Supramolecular Networks
These primary 1D chains can further interact with each other to form more complex, higher-order supramolecular networks. The pendant aminophenyl and phenyl groups play a crucial role in this next level of organization. Inter-chain interactions can be mediated by weaker hydrogen bonds involving the amino group, as well as by π-π stacking interactions between the aromatic rings.
Effects of Substituents on the Self-Assembly and Packing Motifs
The nature and position of substituents on the phenyl rings of N-phenylurea derivatives can have a profound impact on their self-assembly behavior and the resulting packing motifs. Substituents can influence the electronic properties of the molecule, the steric hindrance, and the potential for additional intermolecular interactions.
Advanced Supramolecular Systems and Materials
The unique molecular architecture of this compound, featuring a urea backbone flanked by two phenyl rings, one of which is substituted with an amino group, suggests its potential as a versatile building block for complex supramolecular systems.
This compound as a Constituent in Supramolecular Polymers
Supramolecular polymers are long, polymer-like arrays of small molecules held together by non-covalent interactions, such as hydrogen bonds. The urea moiety is a particularly effective functional group for driving the self-assembly of these polymers due to its ability to form strong, directional, and bifurcated hydrogen bonds.
In principle, this compound molecules could self-assemble into linear supramolecular polymer chains through the formation of hydrogen bonds between the urea groups of adjacent molecules. The N-H protons of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This interaction is the primary driving force for the one-dimensional growth of the supramolecular chain.
While specific experimental data for supramolecular polymers based solely on this compound is not available, studies on analogous bis-aromatic urea compounds provide a strong basis for these predictions. For instance, research on other N,N'-diaryl ureas has demonstrated their capacity to form robust supramolecular polymers in solution and in the solid state.
Table 1: Potential Supramolecular Interactions Involving this compound
| Interaction Type | Participating Groups | Potential Role in Supramolecular Polymerization |
| Primary Hydrogen Bonding | Urea N-H and C=O | Drives the primary one-dimensional chain formation. |
| Secondary Hydrogen Bonding | Amino group (-NH2) | Could lead to inter-chain cross-linking or hierarchical assembly. |
| π-π Stacking | Phenyl rings | Enhances the stability of the supramolecular polymer chain. |
Exploration of Dynamic Properties in Urea-based Supramolecular Assemblies (e.g., Self-Healing)
A key feature of supramolecular polymers is their dynamic nature, which stems from the reversibility of the non-covalent bonds holding them together. This dynamism can be harnessed to create materials with responsive and adaptive properties, such as self-healing.
Self-healing materials have the intrinsic ability to repair damage. In the context of urea-based supramolecular polymers, this process is typically thermally driven. When a material is damaged (e.g., cut or scratched), the non-covalent bonds are broken. Upon application of a stimulus like heat, the molecular mobility increases, allowing the urea groups at the fractured interface to re-establish their hydrogen bonding network, thus healing the damage.
For a material based on this compound, a similar self-healing mechanism can be envisioned. The reversibility of the urea-urea hydrogen bonds would be central to this property. The introduction of bulky substituents on the urea nitrogen atoms, known as "hindered ureas," has been shown in other systems to facilitate catalyst-free dynamic bond exchange and promote autonomous repair at lower temperatures. While this compound itself is not a sterically hindered urea in the traditional sense, the electronic effects and potential for additional interactions from the amino group could influence the dynamics of the hydrogen bonds.
Research on other polyurea and polyurethane materials has demonstrated the feasibility of creating self-healing systems. These materials often incorporate dynamic covalent bonds or a high density of hydrogen bonding moieties to achieve efficient healing. For example, some self-healing polyureas can recover a significant portion of their original mechanical properties after being cut and held at a moderate temperature.
Table 2: Hypothetical Properties of a Self-Healing Material Based on this compound
| Property | Underlying Principle | Potential Performance |
| Healing Mechanism | Reversible urea-urea hydrogen bonding. | Autonomous or thermally-assisted healing of microscopic and macroscopic damage. |
| Healing Efficiency | Dependent on bond dynamics, chain mobility, and interfacial reconnection. | Potentially high, based on analogies with other urea-based self-healing polymers. |
| Stimulus for Healing | Heat, to promote molecular motion and bond reformation. | The presence of the amino group might influence the required healing temperature. |
Advanced Research Directions and Applications of N 2 Aminophenyl N Phenylurea
N-(2-aminophenyl)-N'-phenylurea in Emerging Catalysis Research
The unique structure of this compound, which combines a hydrogen-bond donating urea (B33335) group with a coordinating amino group, makes it a promising candidate for the development of novel catalysts and ligands. The urea moiety is well-known for its ability to form strong and directional hydrogen bonds, which can be exploited for substrate recognition and activation in organocatalysis. researchgate.netnih.gov The adjacent primary amine on the phenyl ring provides a potential coordination site for metal centers, suggesting its use as a bifunctional or hemilabile ligand in transition metal catalysis.
Research into related urea-based compounds has demonstrated their effectiveness in a variety of catalytic transformations. These compounds can act as anion-binding catalysts or as ligands that modulate the electronic and steric properties of metal catalysts. nih.gov For instance, novel 1,3-P,N ligands based on cyclic imines have shown catalytic activity in nitrile hydration and transfer hydrogenation reactions. nih.gov The bifunctional nature of this compound could allow for cooperative catalysis, where both the urea and amino groups participate in the catalytic cycle to enhance reactivity and selectivity. Future research may focus on synthesizing chiral derivatives of this compound to explore its potential in asymmetric catalysis.
Table 1: Potential Catalytic Applications of this compound Derivatives
| Catalytic Application | Potential Role of this compound | Relevant Research on Related Compounds |
| Organocatalysis | Hydrogen-bond donor for substrate activation | Urea derivatives used in supramolecular catalysis. researchgate.netnih.gov |
| Transition Metal Catalysis | Bidentate or hemilabile ligand for metal centers | P,N ligands in nitrile hydration and transfer hydrogenation. nih.gov |
| Asymmetric Catalysis | Chiral scaffold for enantioselective transformations | Synthesis of chiral cycloiminophosphanes for asymmetric catalysis. nih.gov |
| Dual-Target Catalysis | Simultaneous activation of two substrates or catalytic cycles | Design of dual-target ligands for medicinal chemistry. researchgate.net |
Integration of this compound into Material Science Applications
The dual functionality of this compound also presents significant opportunities in the field of material science. The presence of reactive amine and urea groups allows for its incorporation into various polymer backbones or as a functional additive to modify material properties.
Development of Novel Polymer Systems and Modifications
This compound can serve as a versatile monomer or cross-linking agent in the synthesis of novel polymers. The primary amine can react with a variety of monomers, such as epoxides, isocyanates, and acyl chlorides, to form polyamines, polyureas, and polyamides, respectively. The phenylurea group can introduce hydrogen bonding networks within the polymer structure, leading to materials with enhanced thermal stability, mechanical strength, and specific solubility characteristics. mdpi.com
Polyureas, in general, are known for their excellent mechanical properties and are used in coatings, elastomers, and foams. mdpi.com The incorporation of the aminophenyl group could lead to polyureas with unique properties, such as altered solubility or the ability to be further functionalized. Research on polyurea aerogels, for example, has shown that a wide array of nanostructures and functional properties can be achieved by adjusting synthetic parameters. mdpi.com
Design of Functional Materials with Specific Properties
The specific chemical functionalities of this compound can be harnessed to design materials with tailored properties for a range of applications. The urea group's ability to bind anions makes it a candidate for the development of sensors for anions or for use in separation membranes. nih.gov
Furthermore, the aromatic rings and the potential for extended conjugation in its derivatives suggest possible applications in optoelectronic materials. Phenylurea compounds have been investigated for their role in creating functional polymers with applications in energy, sensing, and biomedicine. youtube.com For example, molecularly imprinted polymers using phenylurea herbicides as templates have been developed for the selective extraction of these compounds, highlighting the potential for creating recognition sites within a polymer matrix. nih.gov
Table 2: Potential Material Science Applications of this compound
| Application Area | Potential Role of this compound | Related Research Findings |
| High-Performance Polymers | Monomer for polyureas and polyamides with strong hydrogen bonding. | Polyureas exhibit strong intermolecular interactions and thermal stability. mdpi.com |
| Functional Coatings | Additive to improve adhesion and mechanical properties. | Phenylurea is used as a curing agent for epoxy resins. chemicalbook.com |
| Sensors | Anion recognition and binding for chemical sensors. | Urea-based receptors for anion binding have been extensively studied. nih.gov |
| Biomaterials | Scaffold for tissue engineering and drug delivery. | Amino acid-based polymers show potential in biomedical applications. rsc.org |
Interdisciplinary and Future Research Avenues for this compound
The full potential of this compound will likely be realized through interdisciplinary research that bridges organic synthesis, materials science, and computational studies.
Exploration of Undiscovered Functionalization Pathways
A key area for future research is the exploration of novel functionalization pathways for this compound. The presence of two distinct reactive sites—the primary amine and the N-H protons of the urea group—allows for selective chemical modifications. For instance, the primary amine can be readily acylated, alkylated, or used in condensation reactions to build more complex molecular architectures. The urea group can be further functionalized, although this is generally more challenging.
The development of synthetic methodologies for unsymmetrical urea derivatives is an active area of research, with methods utilizing hypervalent iodine reagents showing promise. mdpi.com Such strategies could be adapted to selectively functionalize one of the nitrogen atoms of the urea moiety in this compound. These new derivatives could then be screened for a wide range of applications, from medicinal chemistry to materials science. nih.govnih.gov
Application of Advanced Characterization Techniques for Complex this compound Systems
A thorough understanding of the structure-property relationships of this compound and its derivatives will require the application of advanced characterization techniques. While basic techniques like NMR and mass spectrometry are crucial for confirming the structure of new compounds, more sophisticated methods will be needed to probe the behavior of complex systems. researchgate.net
For example, solid-state NMR and X-ray crystallography will be invaluable for studying the hydrogen bonding networks in polymers and crystalline materials derived from this compound. wikipedia.org Advanced mass spectrometry techniques can be used to analyze complex mixtures and identify metabolites if the compound is explored for biological applications. researchgate.net Computational methods, such as density functional theory (DFT), can provide insights into the electronic structure, reactivity, and non-covalent interactions of these molecules, guiding the design of new catalysts and materials. researchgate.net The combination of experimental and computational approaches will be essential to unlock the full potential of this compound. chemrxiv.orgnih.govnih.gov
Theoretical Advancement in this compound Chemistry and Material Science
Theoretical and computational chemistry have emerged as indispensable tools for understanding and predicting the properties and behavior of molecules, including this compound and its derivatives. These in-silico approaches provide profound insights into molecular structure, electronic properties, and intermolecular interactions, guiding the rational design of new materials and functional molecules. This section delves into the theoretical advancements in the study of this compound and related diphenylurea compounds, focusing on computational methodologies and their application in elucidating chemical and material properties.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern theoretical chemistry. These methods are employed to determine the optimized geometry, electronic structure, and spectroscopic properties of molecules with a high degree of accuracy.
Key electronic properties derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally suggests a higher reactivity. These calculations also allow for the determination of various molecular descriptors that are essential for quantitative structure-activity relationship (QSAR) studies.
Simulated vibrational spectra, such as Infrared (IR) and Raman spectra, can be calculated and compared with experimental data to confirm the molecular structure and analyze vibrational modes. doi.orgnih.gov Theoretical vibrational analysis helps in the detailed interpretation of experimental spectra, assigning specific vibrational frequencies to corresponding atomic motions within the molecule. nih.gov
Molecular Docking and Dynamics Simulations
In the realm of material science and medicinal chemistry, understanding how a molecule interacts with its environment, such as a protein receptor or a crystal lattice, is paramount. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to explore these interactions.
Molecular docking studies predict the preferred orientation of a ligand when it binds to a target receptor. This is particularly relevant for diphenylurea derivatives, which have been investigated as inhibitors for various enzymes. nih.govfrontiersin.orgnih.gov For example, in studies of diphenylurea derivatives as enzyme inhibitors, docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the enzyme. nih.gov The docking results are often scored to estimate the binding affinity. nih.gov
Molecular dynamics simulations provide a time-resolved view of the molecular system, allowing researchers to observe the dynamic behavior of the molecule and its complex with other entities. MD simulations can assess the stability of a ligand-receptor complex over time and provide insights into the conformational changes that may occur upon binding.
Advanced Theoretical Analyses
Beyond basic structural and electronic calculations, more advanced theoretical analyses provide deeper insights into the chemical nature of this compound and its analogs.
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge transfer and intramolecular and intermolecular interactions. nih.gov It provides a detailed picture of the electron density distribution and the nature of the chemical bonds within the molecule. This analysis can reveal hyperconjugative interactions that contribute to the stabilization of the molecular structure. nih.gov
Mulliken Population Analysis: This analysis calculates the partial atomic charges on each atom in the molecule, which is useful for understanding the electrostatic potential and reactivity sites. nih.gov
Predicted Collision Cross Section (CCS): Computational methods can predict the CCS of a molecule, which is a measure of its shape and size in the gas phase. For 3-(2-aminophenyl)-1-phenylurea, predicted CCS values have been calculated for different adducts, providing valuable data for analytical techniques like ion mobility-mass spectrometry. uni.lu
The table below summarizes some of the key theoretical parameters that are typically calculated for phenylurea compounds.
| Computational Method | Parameter Calculated | Significance |
| Density Functional Theory (DFT) | Optimized Molecular Geometry | Predicts the 3D structure, bond lengths, and angles. doi.org |
| DFT | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. nih.gov |
| Time-Dependent DFT (TD-DFT) | Simulated UV-Vis and IR Spectra | Aids in the interpretation of experimental spectroscopic data. doi.org |
| Molecular Docking | Binding Affinity and Pose | Predicts how the molecule interacts with a target protein. nih.gov |
| Molecular Dynamics (MD) | Conformational Stability | Assesses the stability of molecular complexes over time. |
| Natural Bond Orbital (NBO) | Intramolecular Interactions | Reveals stabilizing charge-transfer interactions within the molecule. nih.gov |
| Mulliken Population Analysis | Atomic Charges | Helps in understanding electrostatic potential and reactivity. nih.gov |
| CCS Prediction | Collision Cross Section | Provides information on the molecule's size and shape in the gas phase. uni.lu |
These theoretical advancements provide a robust framework for the in-silico investigation of this compound, enabling a deeper understanding of its fundamental properties and paving the way for its application in various fields of chemistry and material science.
Q & A
What synthetic methodologies are optimal for preparing N-(2-aminophenyl)-N'-phenylurea with high purity?
Answer:
this compound is typically synthesized via condensation of 2-aminophenylamine with phenyl isocyanate in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmosphere. Post-synthesis, purification is achieved through recrystallization using ethanol/water mixtures, followed by chromatographic techniques (e.g., silica gel column chromatography). Purity (>95%) is validated via HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C). Contaminants such as unreacted amines or urea byproducts are monitored using mass spectrometry (ESI-MS) .
How can the molecular conformation and intermolecular interactions of this compound be characterized?
Answer:
X-ray crystallography is the gold standard for determining molecular conformation. Single-crystal diffraction (e.g., CuKα radiation, 150 K) reveals planar urea moieties and hydrogen-bonding networks. For this compound, N–H···O and N–H···N interactions form a 2D sheet structure, stabilizing the crystal lattice. Complementary techniques include FT-IR (to confirm N–H stretching at ~3300 cm⁻¹) and DFT calculations to model electronic properties .
What experimental designs are recommended to assess the compound's anticancer activity in non-small cell lung cancer (NSCLC) models?
Answer:
- In vitro: Use NSCLC cell lines (e.g., A549, H1299) for viability assays (MTT/CellTiter-Glo). Compare dose-response curves (IC₅₀) with controls like cisplatin.
- Mechanistic studies: Perform Western blotting to quantify Akt/GSK-3β/c-Myc pathway proteins. siRNA knockdown of c-Myc validates target specificity.
- Cell cycle analysis: Flow cytometry (propidium iodide staining) identifies arrest phases (e.g., G1/S).
- In vivo: Xenograft models (e.g., BALB/c nude mice) assess tumor growth inhibition and toxicity .
How can contradictory reports on the bioactivity of N-aryl-N'-phenylurea derivatives be resolved?
Answer:
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., electron-withdrawing groups on the phenyl ring) and test cytotoxicity. For example, N-[4-chloro-3-(trifluoromethyl)phenyl] derivatives show enhanced activity over unsubstituted analogs .
- Computational modeling: Molecular docking (AutoDock Vina) predicts binding affinities to targets like Akt kinase. Compare with inactive analogs (e.g., N-imidazol-2-yl-N'-phenylurea) to identify critical interactions .
- Assay standardization: Use consistent cell lines, incubation times, and controls to minimize variability .
What protocols are used to study cytokinin-like effects of this compound in plant systems?
Answer:
- Treatment: Apply the compound (e.g., 10–100 µM) to model plants (e.g., grapevine, Arabidopsis) during critical growth phases (e.g., berry set).
- Gene expression: RNA-seq identifies differentially expressed genes (DEGs), particularly cytokinin response regulators (e.g., VviRRs). Validate via qRT-PCR with primers for target genes (e.g., ARR5, CRE1) .
- Phenotypic analysis: Measure fruit size, cell division rates (flow cytometry), and hormone levels (LC-MS for endogenous cytokinins) .
How do hydrogen-bonding networks influence the physicochemical properties of this compound?
Answer:
The urea group forms robust N–H···O/N hydrogen bonds, which:
- Enhance thermal stability: TGA shows decomposition temperatures >200°C.
- Reduce solubility: LogP calculations (ChemAxon) predict hydrophobicity (experimental logP ≈ 2.8). Solubility in DMSO is >50 mg/mL but <1 mg/mL in water.
- Affect crystallization: Polar solvents (e.g., DMF) yield monoclinic crystals (space group P21/n) with Z = 4. Molecular dynamics simulations (GROMACS) model solvent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
